molecular formula C9H6BrNS B062525 3-(5-Bromothiophen-2-yl)pyridine CAS No. 169050-05-9

3-(5-Bromothiophen-2-yl)pyridine

Cat. No.: B062525
CAS No.: 169050-05-9
M. Wt: 240.12 g/mol
InChI Key: GJBHIXTYLYHAQD-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromothiophene moiety

Mechanism of Action

Target of Action

3-(5-Bromothiophen-2-yl)pyridine is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the this compound acts as an organoboron reagent . The bromine atom in the compound is replaced by a boron atom during the reaction . This replacement is facilitated by the palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the synthesis of biaryl compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the creation of complex organic compounds .

Pharmacokinetics

Its solubility and stability are crucial for its effectiveness as a reagent .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, including biaryl compounds . These compounds have various applications in pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. For instance, the reaction temperature can affect the yield of the Suzuki-Miyaura coupling reaction . Additionally, the compound must be kept away from moisture and air to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(5-Bromothiophen-2-yl)pyridine involves the palladium-catalyzed direct heteroarylation of pyridine-containing substrates. This reaction proceeds in moderate to high yields with a variety of heteroarenes in the presence of 1–2 mol% of a palladium catalyst . The reaction is regioselective at the C5 position of thiophenes, thiazoles, furans, or pyrroles and tolerates various substituents such as formyl, acetyl, ester, nitrile, or chloro on the heteroarene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale palladium-catalyzed coupling reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromothiophen-2-yl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBHIXTYLYHAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355984
Record name 3-(5-Bromothiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169050-05-9
Record name 3-(5-Bromothiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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